4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 117844-98-1) is an advanced 2-aminothiazole derivative engineered for high-performance medicinal chemistry and complex heterocyclic synthesis. Featuring a C5-methyl block and an electron-rich 2,4-dimethoxyphenyl moiety, this compound is primarily procured as a precursor for kinase inhibitors, anti-inflammatory agents, and targeted therapeutics. The strategic placement of the 5-methyl group fundamentally alters the molecule's electronic profile and steric bulk, while the 2-amino group serves as a versatile nucleophilic handle for amide coupling, urea formation, or further cyclization. It is selected over simpler thiazoles when downstream metabolic stability and strict regiocontrol during synthesis are non-negotiable requirements for industrial or laboratory workflows [1].
Substituting this compound with simpler analogs like 4-phenylthiazol-2-amine or 4-(2,4-dimethoxyphenyl)thiazol-2-amine frequently results in synthesis failures or severe metabolic liabilities in the final drug candidate. The unsubstituted C5 position in generic 2-aminothiazoles is highly reactive, leading to unwanted electrophilic aromatic substitutions during downstream functionalization of the 2-amino group. Furthermore, in biological systems, unblocked C5-thiazoles are notorious for undergoing cytochrome P450-mediated epoxidation, generating toxic reactive metabolites. The C5-methyl group in CAS 117844-98-1 explicitly prevents these side reactions, ensuring regioselective synthesis and significantly enhancing the metabolic half-life of the resulting derivatives, while the 2,4-dimethoxy substitution forces a non-planar conformation critical for fitting into specific target binding pockets [1].
The presence of the 5-methyl group is a well-documented structural intervention to prevent the bioactivation of 2-aminothiazoles. Unblocked analogs undergo rapid CYP2C9/CYP3A4-mediated epoxidation at the C4-C5 double bond (energy barrier ~13.6 kcal/mol), leading to toxic reactive metabolites. By introducing a methyl group at the C5 position, the oxidation pathway is sterically and electronically redirected away from the thiazole core toward the alkyl group, fundamentally abrogating the bioactivation liability. This modification not only eliminates the formation of covalent protein adducts but also significantly extends the microsomal half-life of the resulting therapeutic candidates compared to their unmethylated counterparts [1].
| Evidence Dimension | CYP-mediated epoxidation vulnerability at C4-C5 |
| Target Compound Data | C5-methyl blocked (epoxidation sterically and electronically hindered) |
| Comparator Or Baseline | 4-(2,4-Dimethoxyphenyl)thiazol-2-amine (Unblocked C5, high susceptibility to epoxidation, energy barrier ~13.6 kcal/mol) |
| Quantified Difference | Redirection of metabolic pathway preventing toxic epoxide formation |
| Conditions | In silico and in vitro human liver microsome (CYP2C9/CYP3A4) models |
Procuring the C5-methylated building block is essential for avoiding late-stage toxicology failures caused by reactive metabolite formation in drug discovery programs.
During the synthesis of complex multi-ring systems or functionalized amides, the 2-amino group must often be reacted with electrophiles (e.g., acid chlorides, isocyanates). In unblocked 2-aminothiazoles, the electron-rich nature of the ring makes the C5 position highly susceptible to competitive electrophilic aromatic substitution, leading to complex product mixtures and reduced yields of the desired N-functionalized product. The incorporation of the 5-methyl group in CAS 117844-98-1 completely blocks this side reaction, ensuring >95% regioselectivity for N-functionalization. This eliminates the need for complex protection-deprotection strategies or difficult chromatographic separations, directly improving overall process yield and scalability [1].
| Evidence Dimension | Regioselectivity during N-acylation/alkylation |
| Target Compound Data | >95% regioselective for 2-amino functionalization due to C5 structural block |
| Comparator Or Baseline | 4-(2,4-Dimethoxyphenyl)thiazol-2-amine (Significant competitive C5-substitution) |
| Quantified Difference | Elimination of C5-side products, maximizing N-functionalization yield |
| Conditions | Standard electrophilic addition conditions (e.g., acid chlorides in DCM/TEA) |
Using the C5-blocked precursor streamlines synthetic workflows by preventing side reactions, reducing purification costs, and increasing overall yield in process chemistry.
The 2,4-dimethoxyphenyl moiety provides specific physicochemical advantages over mono-substituted or unsubstituted phenyl rings. The ortho-methoxy group induces a steric clash with the thiazole ring, forcing a twisted, non-planar conformation. This specific dihedral angle is frequently required to optimally occupy the hinge region of target kinases while minimizing off-target binding. Furthermore, the dual methoxy groups act as hydrogen bond acceptors and significantly decrease the crystal lattice energy compared to flat, unsubstituted 4-phenylthiazoles, thereby improving the thermodynamic solubility of the resulting API candidates in aqueous media [1].
| Evidence Dimension | Aryl-thiazole coplanarity and aqueous solubility potential |
| Target Compound Data | Twisted conformation with dual H-bond acceptors enhancing solubility |
| Comparator Or Baseline | 4-Phenyl-5-methylthiazol-2-amine (Highly planar, prone to π-π stacking and poor aqueous solubility) |
| Quantified Difference | Disruption of planarity leading to improved target fit and reduced lattice energy |
| Conditions | Physicochemical profiling and kinase active site modeling |
The 2,4-dimethoxy substitution provides the necessary 3D geometry and solubility profile required for developing bioavailable, highly selective therapeutic agents.
The specific twisted geometry induced by the 2,4-dimethoxy group, combined with the metabolic stability of the C5-methyl, makes this compound an ideal starting material for synthesizing libraries of cyclin-dependent kinase (CDK) or phosphoinositide 3-kinase (PI3K) inhibitors[1].
As a bioisostere for traditional NSAID scaffolds, the C5-blocked thiazole core prevents the formation of toxic reactive metabolites, making it the preferred precursor for next-generation, liver-safe anti-inflammatory drugs [2].
In process chemistry, the C5-methyl group ensures strict regiocontrol during the functionalization of the 2-amino group, allowing for the high-yield, scalable synthesis of imidazo[2,1-b]thiazoles and other fused bicyclic systems without the need for extensive chromatographic purification [3].
The specific lipophilicity profile and structural stability provided by the substituted thiazole core improve blood-brain barrier (BBB) permeability, making this scaffold highly suitable for designing neuroprotective agents or prion disease therapeutics [4].